

Application Note: ^1H and ^{13}C NMR

Characterization of meso-2,5-dibromoadipic Acid

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Compound of Interest

Compound Name: *Meso-2,5-dibromoadipic acid*

Cat. No.: *B15350965*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

meso-2,5-Dibromoadipic acid is a halogenated derivative of adipic acid. The stereochemistry of the molecule, specifically the meso configuration, results in a plane of symmetry that influences its spectroscopic properties. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. This application note provides a detailed protocol for the characterization of **meso-2,5-dibromoadipic acid** using ^1H and ^{13}C NMR spectroscopy, including predicted spectral data and an experimental workflow.

Predicted NMR Data

Due to the plane of symmetry in **meso-2,5-dibromoadipic acid**, the molecule has three unique carbon environments and three unique proton environments. The predicted ^1H and ^{13}C NMR chemical shifts, multiplicities, and coupling constants are summarized in the tables below. These predictions are based on the known spectra of adipic acid and the expected electronic effects of the bromine substituents.[1][2][3] The presence of the electronegative bromine atoms is anticipated to deshield the adjacent protons and carbons, causing a downfield shift in their NMR signals.[4][5]

Structure of **meso-2,5-dibromoadipic acid**:

Predicted ^1H NMR Data

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Predicted Coupling Constant (J, Hz)
COOH	~12.0 - 13.0	Singlet (broad)	-
H α (CHBr)	~4.5 - 4.7	Triplet of doublets (td) or multiplet	J $\alpha\beta$ \approx 7-8 Hz, J $\alpha\beta'$ \approx 4-5 Hz
H β , H β' (CH $_2$)	~2.0 - 2.4	Multiplet	-

Predicted ^{13}C NMR Data

Carbon	Predicted Chemical Shift (δ , ppm)
C=O	~172 - 175
CHBr	~50 - 55
CH $_2$	~30 - 35

Experimental Protocols

A detailed methodology for the acquisition of ^1H and ^{13}C NMR spectra of **meso-2,5-dibromoadipic acid** is provided below.

Sample Preparation

- Sample Weighing: Accurately weigh 10-20 mg of **meso-2,5-dibromoadipic acid** for ^1H NMR and 50-100 mg for ^{13}C NMR.[\[6\]](#)[\[7\]](#)[\[8\]](#)
- Solvent Selection: Choose a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO- d_6) is recommended due to its ability to dissolve carboxylic acids and to avoid the exchange of the acidic proton of the carboxylic acid.
- Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[\[6\]](#)[\[9\]](#)

- Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.
- Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool in the Pasteur pipette during transfer to the NMR tube to prevent magnetic field inhomogeneities.^{[8][10]}
- Standard Addition (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.

NMR Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer. Instrument parameters may need to be optimized for different spectrometers.

¹H NMR Spectroscopy:

- Pulse Program: Standard single-pulse experiment (zg30).
- Number of Scans: 16-64, depending on the sample concentration.
- Acquisition Time: 3-4 seconds.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: 0-15 ppm.
- Temperature: 298 K.

¹³C NMR Spectroscopy:

- Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).
- Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0-200 ppm.

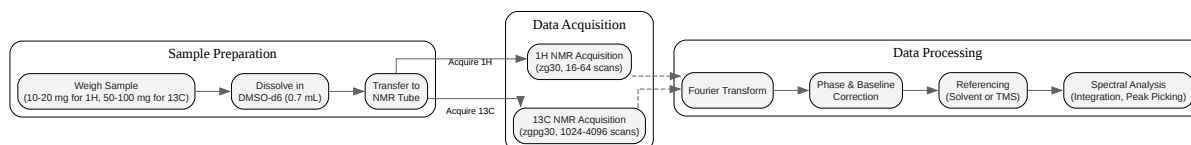
- Temperature: 298 K.

Data Processing

- Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase Correction: Manually or automatically correct the phase of the spectrum.
- Baseline Correction: Apply a baseline correction to ensure a flat baseline.
- Referencing: Calibrate the chemical shift scale using the residual solvent peak (DMSO-d₆ at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C) or the internal standard (TMS at 0 ppm).
- Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios and pick the peaks in both ¹H and ¹³C spectra.

Visualizations

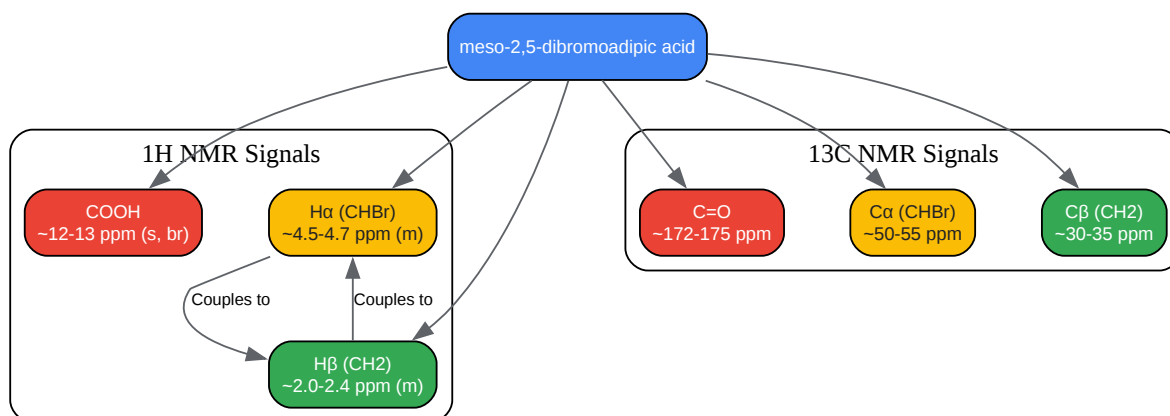
Experimental Workflow



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Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Logical Relationship of NMR Signals



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Caption: Predicted NMR signals and their relationships in **meso-2,5-dibromoadipic acid**.

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